Carbon tetralithium
CAS No.: 38827-79-1
Cat. No.: VC20654791
Molecular Formula: CH3Li4+3
Molecular Weight: 42.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38827-79-1 |
|---|---|
| Molecular Formula | CH3Li4+3 |
| Molecular Weight | 42.9 g/mol |
| IUPAC Name | tetralithium;carbanide |
| Standard InChI | InChI=1S/CH3.4Li/h1H3;;;;/q-1;4*+1 |
| Standard InChI Key | GYXXOKSAZJQAEQ-UHFFFAOYSA-N |
| Canonical SMILES | [Li+].[Li+].[Li+].[Li+].[CH3-] |
Introduction
Synthesis and Manufacturing
Organometallic Pathways
The tetralithium derivative of propyne, synthesized via lithium-halogen exchange reactions , provides a template for CLi₄ production. By replacing halogenated hydrocarbons with methane derivatives, researchers hypothesize that CLi₄ could form under cryogenic conditions in ether solvents:
This method remains speculative but aligns with known organolithium synthesis protocols .
Structural and Crystallographic Analysis
Ionic Lattice Configuration
CLi₄ is predicted to adopt a face-centered cubic lattice, with lithium ions occupying tetrahedral sites around carbon. This configuration contrasts sharply with the layered sp² hybridization of graphite or the covalent network of diamond . Density functional theory (DFT) calculations indicate a lattice parameter of 4.2 Å, comparable to lithium hydride (LiH) .
Comparative Structural Features
| Compound | Hybridization | Bond Length (Å) | Crystal System |
|---|---|---|---|
| CLi₄ (predicted) | Ionic | 2.1 (C-Li) | Cubic |
| Li₂C₂ | sp¹ | 1.3 (C≡C) | Tetragonal |
| CCl₄ | sp³ | 1.77 (C-Cl) | Tetrahedral |
Data derived from computational models and experimental studies on CCl₄ .
Chemical Reactivity and Stability
Hydrolysis and Protonolysis
CLi₄ reacts violently with water, producing methane and lithium hydroxide:
This exothermic reaction mirrors the behavior of lithium hydride (LiH), which releases hydrogen gas upon hydrolysis .
Thermal Decomposition
At elevated temperatures (>200°C), CLi₄ undergoes decomposition into lithium carbide and elemental lithium:
This pathway shares similarities with the breakdown of lithium amide (LiNH₂) into Li₂NH and NH₃ .
Comparative Analysis with Related Lithium-Carbon Compounds
| Compound | Formula | Reactivity | Applications |
|---|---|---|---|
| CLi₄ | CLi₄ | Pyrophoric | Hydrogen storage |
| Li₂C₂ | Li₂C₂ | Moderate | Metallurgy |
| LiH | LiH | High | Nuclear shielding |
Challenges and Future Research Directions
The instability of CLi₄ under ambient conditions necessitates advances in encapsulation technologies, such as atomic layer deposition of Al₂O₃ coatings. Further DFT studies are required to optimize its electronic structure for battery applications . Collaborative efforts between computational chemists and materials engineers will be pivotal in transitioning CLi₄ from theoretical models to functional devices.
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